This compound is derived from various synthetic pathways involving aromatic compounds and fatty acids. It plays a significant role in organic chemistry, serving as an intermediate in the synthesis of other compounds, particularly in the field of medicinal chemistry and materials science.
The synthesis of methyl 12-oxo-12-phenyldodecanoate can be achieved through several methods. One notable approach involves the reaction of iodobenzene with carbon monoxide and 9-borabicyclo[3.3.1]nonane to yield the desired keto ester. The reaction conditions typically include:
This method yields methyl 12-oxo-12-phenyldodecanoate with a reported yield of around 74% under optimized conditions .
Methyl 12-oxo-12-phenyldodecanoate features a long aliphatic chain with a phenyl group attached to the carbon backbone. The structure can be represented as follows:
The compound's molecular structure can be visualized using its SMILES notation: CC(=O)C(C(CCCCC(=O)OC)C1=CC=CC=C1)C(C)C.
Methyl 12-oxo-12-phenyldodecanoate participates in various chemical reactions typical of keto esters, including:
These reactions are crucial for synthesizing more complex organic molecules from this keto ester .
The mechanism of action for methyl 12-oxo-12-phenyldodecanoate primarily revolves around its reactivity due to the presence of the keto and ester functional groups.
Methyl 12-oxo-12-phenyldodecanoate exhibits several notable physical and chemical properties:
These properties are essential for its applications in organic synthesis and materials science .
Methyl 12-oxo-12-phenyldodecanoate finds various applications across different fields:
Its versatility makes it a valuable compound in both academic research and industrial applications .
Methyl 12-oxo-12-phenyldodecanoate (CAS: 104828-35-5) is a synthetically engineered fatty acid ester featuring a phenyl ketone moiety. Its systematic IUPAC name, methyl 12-oxo-12-phenyldodecanoate, precisely describes its structure: a 12-carbon aliphatic chain with a phenyl-substituted ketone at the terminal position (C12) and a methyl ester at C1. The molecular formula is C₁₉H₂₈O₃ (molecular weight: 304.43 g/mol), with the canonical SMILES representation written as COC(=O)CCCCCCCCCCC(=O)C₁C=CC=CC=1 [1] [2] [10].
Key structural attributes include:
Table 1: Structural Identifiers of Methyl 12-Oxo-12-Phenyldodecanoate
| Identifier | Value |
|---|---|
| CAS Registry Number | 104828-35-5 |
| Molecular Formula | C₁₉H₂₈O₃ |
| Molecular Weight | 304.43 g/mol |
| InChI Key | ASTXNWXOCUSENG-UHFFFAOYSA-N |
| Precise Mass | 304.2038 g/mol |
This compound emerged in the late 1980s as part of efforts to hybridize aromatic and aliphatic lipid domains. Documented first in 1987 (CAS registration: 1985-1987), it addressed gaps in modeling ω-aromatic keto-fatty acids, which were underrepresented compared to aliphatic analogs like methyl 12-oxooctadecanoate (studied for cyclization reactions) [5] [7]. Its primary applications have been:
The strategic placement of keto and ester groups confers dual reactivity and physicochemical behavior:
Reactivity: Enables nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols. The phenyl group sterically shields one face.
Ester Group (C1-position):
Table 2: Functional Group Comparison in Methyl 12-Oxo-12-Phenyldodecanoate
| Functional Group | Position | Key Properties | Potential Reactions |
|---|---|---|---|
| Methyl Ester | C1 | Hydrolyzable; polar | Saponification, Transesterification |
| Phenyl Ketone | C12 | Conjugated; UV-active (λₘₐₓ ~270 nm) | Reduction, Enolization |
The synergy of these groups enables applications in liquid crystals or prodrugs, where hydrolytic release and aromatic anchoring are simultaneous [2] [8].
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: 61587-05-1